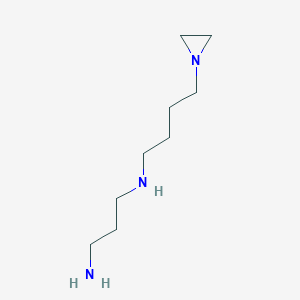
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine, commonly known as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. AZD belongs to a class of compounds known as alkylating agents, which are used to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of AZD involves the formation of covalent bonds between the compound and DNA. This results in the formation of DNA adducts, which interfere with DNA replication and transcription. The formation of DNA adducts ultimately leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
AZD has been shown to have both biochemical and physiological effects. Biochemically, AZD has been shown to induce DNA damage and inhibit DNA replication and transcription. Physiologically, AZD has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, AZD has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZD for lab experiments is its relative ease of synthesis. In addition, AZD has been extensively studied, and its mechanism of action is well understood. However, one limitation of AZD is its potential toxicity to normal cells. In addition, the formation of DNA adducts can lead to the development of drug resistance in cancer cells.
Orientations Futures
There are several future directions for the study of AZD. One potential direction is the development of new analogs of AZD that have increased efficacy and decreased toxicity. In addition, the use of AZD in combination with other cancer treatments, such as radiation therapy and chemotherapy, is an area of active research. Finally, the use of AZD in gene therapy and as a tool for studying DNA-protein interactions also holds promise for future research.
Conclusion:
In conclusion, AZD is a promising compound for cancer treatment that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in gene therapy and DNA-protein interactions. While AZD has limitations, such as potential toxicity to normal cells and the development of drug resistance, its relative ease of synthesis and well-understood mechanism of action make it a valuable tool for scientific research. Future research on AZD should focus on the development of new analogs, combination therapies, and alternative applications in gene therapy and DNA-protein interactions.
Méthodes De Synthèse
The synthesis of AZD involves the reaction of 1,3-propanediamine with 1,4-dibromobutane and sodium azide. The reaction results in the formation of AZD, which is a white crystalline solid. The synthesis of AZD is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
AZD has been extensively studied for its potential applications in cancer treatment. Alkylating agents such as AZD are used to inhibit the growth of cancer cells by damaging their DNA. AZD has been shown to be effective against various types of cancer, including breast, lung, and ovarian cancer. In addition, AZD has also been studied for its potential applications in gene therapy and as a tool for studying DNA-protein interactions.
Propriétés
Numéro CAS |
154264-47-8 |
|---|---|
Nom du produit |
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine |
Formule moléculaire |
C9H21N3 |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
N'-[4-(aziridin-1-yl)butyl]propane-1,3-diamine |
InChI |
InChI=1S/C9H21N3/c10-4-3-6-11-5-1-2-7-12-8-9-12/h11H,1-10H2 |
Clé InChI |
JVMUEYFSUCQOKO-UHFFFAOYSA-N |
SMILES |
C1CN1CCCCNCCCN |
SMILES canonique |
C1CN1CCCCNCCCN |
Autres numéros CAS |
154264-47-8 |
Synonymes |
N(8)-aziridinylspermidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




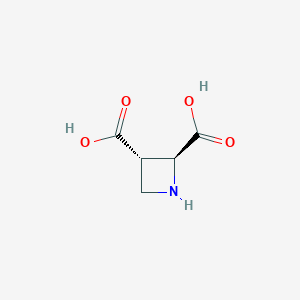
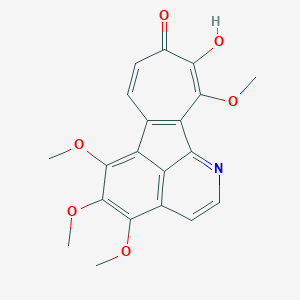
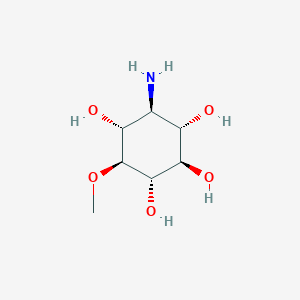
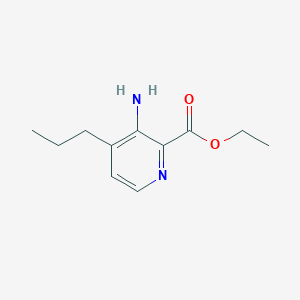

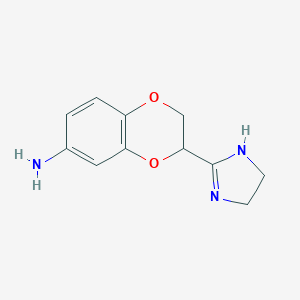
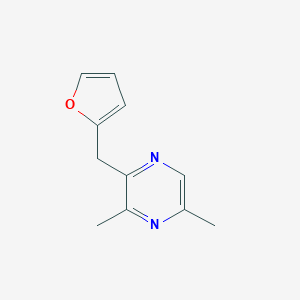

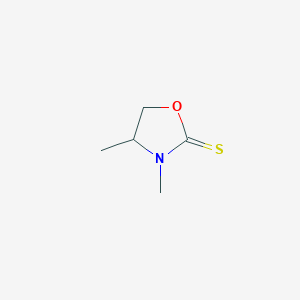
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
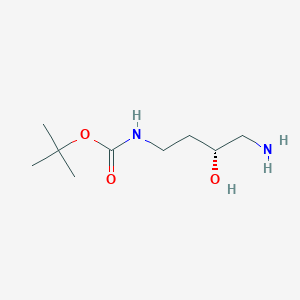
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)